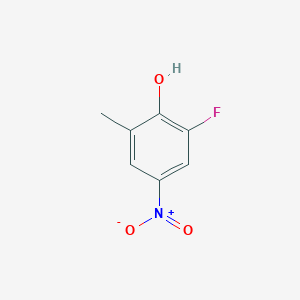

2-Fluoro-6-methyl-4-nitrophenol

Description

Contextualization within Halogenated Nitrophenol Chemistry

2-Fluoro-6-methyl-4-nitrophenol is a member of the halogenated nitrophenol family. These compounds are characterized by a phenol (B47542) backbone substituted with at least one halogen atom and one nitro group. The chemical behavior of these molecules is dictated by the interplay of the electronic effects of these functional groups. The hydroxyl (-OH) group is an activating, ortho-para directing group, meaning it donates electron density to the aromatic ring, particularly at the positions adjacent (ortho) and opposite (para) to it.

Conversely, both the halogen atom (in this case, fluorine) and the nitro group (-NO2) are electron-withdrawing groups. This withdrawal of electron density has two major consequences. Firstly, it increases the acidity of the phenolic proton, making halogenated nitrophenols generally more acidic than phenol itself. wikipedia.org Secondly, it deactivates the aromatic ring towards further electrophilic substitution. The specific placement of the fluoro, methyl, and nitro groups on the phenol ring of this compound creates a unique electronic environment that influences its reactivity and potential applications. For instance, studies on related compounds have shown that halogenated phenols are formed during certain chemical treatments, such as the reaction of produced water with chlorine dioxide. osti.gov

Historical Development and Initial Studies of Related Compounds

The study of nitrophenols has a long history, dating back to the early days of organic chemistry. Phenol itself was first isolated from coal tar in 1834. nih.gov Soon after, chemists began exploring its reactivity, and the nitration of phenol using nitric acid became a classic method for producing mixtures of 2-nitrophenol (B165410) and 4-nitrophenol (B140041). wikipedia.orgpaspk.org These early studies laid the groundwork for understanding electrophilic aromatic substitution on activated rings. youtube.com

The development of methods to synthesize halogenated phenols followed, driven by the need for new materials and chemical intermediates. google.com For example, early commercial routes to phenol, such as the Dow process, involved the hydrolysis of chlorobenzene. britannica.com The ability to introduce both halogens and nitro groups onto a phenol ring allowed for the creation of a diverse range of compounds. One of the most famous examples of a poly-nitrophenol is picric acid (2,4,6-trinitrophenol), which was used historically as an explosive. wikipedia.org While the specific synthesis of this compound is not as widely documented, its existence is a result of the long history of synthetic methodology development in aromatic chemistry.

Contemporary Relevance in Advanced Organic Chemistry Research

In modern organic chemistry, substituted phenols, including halogenated nitrophenols, are highly valued as versatile building blocks for the synthesis of more complex molecules. The functional groups on these aromatic rings serve as handles for a variety of chemical transformations. For example, the nitro group is particularly useful as it can be readily reduced to an amino group (-NH2). wikipedia.org This transformation is a key step in the synthesis of many pharmaceuticals and other biologically active compounds.

Research has shown that 2-nitrophenols can be used directly in annulation reactions to create heterocyclic structures like 2-aminobenzoxazoles, avoiding the need for a separate reduction step and thus increasing atom economy. nih.gov Furthermore, aryl nitro compounds are crucial intermediates in the synthesis of a wide range of substances. nih.gov The presence of a fluorine atom, as in this compound, is also of significant interest in medicinal chemistry, as the incorporation of fluorine can favorably alter the metabolic stability and binding affinity of drug candidates. eurekaselect.com

Overview of Research Trajectories for Aryl Nitrophenols

Current research involving aryl nitrophenols is broad and encompasses several key areas. One major focus is on their environmental impact and photochemistry. Nitrophenols are components of atmospheric aerosols and can undergo photolysis in the presence of sunlight. rsc.org Studies have shown that the photolysis of ortho-nitrophenols, in particular, can be a source of nitrous acid (HONO) in the atmosphere, a key species that influences atmospheric oxidation capacity. mdpi.comrsc.org This has prompted detailed investigations into their photochemical pathways using advanced techniques like ultrafast spectroscopy. mdpi.com

Another significant research trajectory is their application as probes and substrates in biochemical assays. For example, 4-nitrophenyl phosphate (B84403) is a widely used substrate for the enzyme alkaline phosphatase; its hydrolysis releases the intensely yellow 4-nitrophenolate (B89219) ion, which can be easily quantified by spectrophotometry. wikipedia.org This principle is applied in numerous diagnostic and research contexts. wikipedia.org

Finally, the development of new synthetic methods that utilize nitrophenols continues to be an active area of research. This includes their use in creating novel materials and as precursors for complex chemical entities. nih.gov While some nitro-containing compounds have raised toxicological concerns, their unique reactivity ensures they remain important targets for synthetic and medicinal chemistry research. eurekaselect.comfrontiersin.org

Structure

3D Structure

Properties

Molecular Formula |

C7H6FNO3 |

|---|---|

Molecular Weight |

171.13 g/mol |

IUPAC Name |

2-fluoro-6-methyl-4-nitrophenol |

InChI |

InChI=1S/C7H6FNO3/c1-4-2-5(9(11)12)3-6(8)7(4)10/h2-3,10H,1H3 |

InChI Key |

ZYNUYZRJTVTFCR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)F)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro 6 Methyl 4 Nitrophenol

Direct Synthetic Routes

Direct routes to 2-Fluoro-6-methyl-4-nitrophenol primarily involve the introduction of the nitro group onto a pre-existing 2-fluoro-6-methylphenol (B1338647) scaffold or the functionalization of a related halogenated precursor.

A primary and straightforward approach to the synthesis of this compound is the direct electrophilic nitration of 2-fluoro-6-methylphenol. In this reaction, the hydroxyl and methyl groups on the aromatic ring are activating and ortho-, para-directing, while the fluorine atom is deactivating but also ortho-, para-directing. The interplay of these directing effects is crucial for achieving the desired regioselectivity.

The nitration is typically carried out using a mixture of nitric acid and a stronger acid, such as sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The reaction conditions, including temperature and the ratio of acids, must be carefully controlled to favor the formation of the desired 4-nitro isomer and minimize the formation of byproducts. While specific studies on 2-fluoro-6-methylphenol are not widely documented, analogous nitrations of similar phenols, such as 2-fluoro-5-methylphenol, suggest that a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures is an effective nitrating system.

Table 1: Proposed Reaction Conditions for Electrophilic Nitration of 2-Fluoro-6-methylphenol

| Reactant | Reagents | Solvent | Temperature | Key Considerations |

| 2-Fluoro-6-methylphenol | Concentrated Nitric Acid, Concentrated Sulfuric Acid | None or an inert solvent like dichloromethane (B109758) | 0-10 °C | Careful control of temperature is crucial to prevent over-nitration and ensure regioselectivity. The strong directing effect of the hydroxyl group is expected to favor nitration at the para position. |

An alternative direct route involves the halogenation of a suitable fluorinated phenol (B47542), followed by nitration. For instance, a related compound, 2-bromo-4-fluoro-6-nitrophenol, is synthesized by the nitration of 2-bromo-4-fluorophenol (B1268413) using a mixture of sulfuric acid and nitric acid. google.com A similar strategy could be envisioned for this compound, starting with the bromination of 2-fluoro-6-methylphenol at the 4-position, followed by nitration. However, controlling the regioselectivity of the initial bromination could be challenging.

A more plausible approach would be to start with a precursor where the desired substitution pattern is already established. For example, the nitration of 2-bromo-4-fluoro-6-methylphenol (B2496722) has been documented. google.com This suggests a potential route starting from 4-fluoro-2-methylphenol, which could be brominated at the 6-position and then nitrated.

Table 2: Proposed Halogenation and Nitration Route

| Step | Starting Material | Reagents | Product | Key Considerations |

| 1. Bromination | 4-Fluoro-2-methylphenol | Bromine, Hydrogen Peroxide | 6-Bromo-4-fluoro-2-methylphenol | The use of hydrogen peroxide with bromine allows for a more controlled bromination. google.com |

| 2. Nitration | 6-Bromo-4-fluoro-2-methylphenol | Sulfuric Acid, Nitric Acid | 6-Bromo-4-fluoro-2-methyl-x-nitrophenol | The position of nitration would need to be selectively controlled. |

Regioselective synthesis can be achieved by carefully choosing precursors and reaction pathways that favor the formation of the desired isomer. One such strategy involves the use of aniline (B41778) derivatives, which can be transformed into the target phenol. For example, the synthesis of 2-bromo-4-fluoro-6-methylphenol has been achieved from 2-methyl-4-fluoroaniline through a diazotization-hydrolysis reaction, followed by bromination. google.com

A similar approach for this compound could start with 2-fluoro-6-methylaniline. This precursor could be nitrated at the 4-position, taking advantage of the strong directing effect of the amino group. The resulting 2-fluoro-6-methyl-4-nitroaniline (B2536277) can then be converted to the corresponding phenol via a Sandmeyer-type reaction.

Indirect Synthetic Routes and Precursor Chemistry

Indirect routes focus on the synthesis of key precursors that can then be converted to the final product. These methods often offer better control over regioselectivity.

The synthesis of this compound from a nitroaniline precursor is a promising indirect route. The required intermediate, 2-fluoro-6-methyl-4-nitroaniline, is a known compound. uni.lusynquestlabs.com The synthetic sequence would involve the diazotization of the amino group in 2-fluoro-6-methyl-4-nitroaniline using a reagent like sodium nitrite (B80452) in an acidic medium (e.g., sulfuric acid) at low temperatures to form a diazonium salt. This unstable intermediate can then be hydrolyzed by heating in an aqueous acidic solution to yield the desired this compound. This method is advantageous as the nitration of the aniline precursor is often highly regioselective.

Table 3: Synthesis from 2-Fluoro-6-methyl-4-nitroaniline

| Step | Starting Material | Reagents | Intermediate | Final Product | Key Considerations |

| 1. Diazotization | 2-Fluoro-6-methyl-4-nitroaniline | Sodium Nitrite, Sulfuric Acid | 2-Fluoro-6-methyl-4-nitrophenyldiazonium salt | - | The reaction is typically carried out at 0-5 °C to prevent the premature decomposition of the diazonium salt. |

| 2. Hydrolysis | 2-Fluoro-6-methyl-4-nitrophenyldiazonium salt | Water, Heat | - | This compound | The diazonium salt solution is carefully heated to facilitate the replacement of the diazonium group with a hydroxyl group. |

The synthesis can also be approached by modifying other readily available fluorinated aromatic compounds. For instance, 3,4-difluoronitrobenzene (B149031) can be a versatile starting material. A related compound, 2-fluoro-4-nitrophenol, is synthesized from 3,4-difluoronitrobenzene by reaction with an inorganic alkali. chemicalbook.com

For the synthesis of this compound, a multi-step sequence could be envisioned starting from a suitable fluorinated and methylated nitrobenzene. For example, one could potentially start with 3,4-difluorotoluene, nitrate (B79036) it, and then selectively substitute one of the fluorine atoms with a hydroxyl group. The regiochemistry of these steps would be critical and would need to be carefully controlled through the choice of reagents and reaction conditions.

Another potential precursor is 2-fluoro-4-nitroaniline, which can be synthesized from 3,4-difluoronitrobenzene by reaction with ammonia. google.com This aniline could then be methylated, although directing the methylation to the desired position could be challenging, before proceeding with the diazotization and hydrolysis as described in section 2.2.1.

Multi-Step Synthesis with Intermediate Derivatization

A multi-step synthesis is often employed to achieve higher selectivity and yield, especially when dealing with aromatic compounds bearing multiple substituents that can direct incoming electrophiles to various positions. In the case of this compound, a plausible multi-step pathway starting from the commercially available 2-Fluoro-6-methylphenol cymitquimica.com can be devised. This strategy involves the protection of the highly activating hydroxyl group to control the regioselectivity of the subsequent nitration step.

A common strategy for the nitration of phenols is to first introduce a protecting group on the hydroxyl function. This prevents oxidation of the phenol and can help direct the nitration to the desired position. For instance, the hydroxyl group of 2-Fluoro-6-methylphenol can be acylated to form an ester, such as an acetate (B1210297). This acetylated intermediate is then subjected to nitration. The acetyl group is an ortho, para-director, but due to steric hindrance from the adjacent methyl and fluoro groups, the nitration is expected to be directed primarily to the para position. The final step would be the hydrolysis of the ester to regenerate the hydroxyl group, yielding the desired this compound. This method, involving the formation and subsequent removal of a protecting group, constitutes a multi-step synthesis with intermediate derivatization.

An alternative multi-step approach could involve the sulfonation of m-cresol (B1676322) as a starting material. It has been reported that the sulfonation of m-cresol, followed by nitration and subsequent desulfonation, can selectively yield specific isomers of nitrated m-cresols. oup.com A similar strategy could hypothetically be adapted for a fluorinated analogue.

Optimization of Reaction Conditions and Yields

Catalyst Systems and Solvent Effects

The nitration of phenols can be achieved using various catalyst systems. Traditional methods often employ a mixture of concentrated nitric acid and sulfuric acid. However, for substituted phenols, this can lead to issues with regioselectivity and the formation of by-products.

Modern approaches utilize more selective and milder catalytic systems. Solid acid catalysts, such as zeolites (e.g., H-beta), MoO3/SiO2, and Fe/Mo/SiO2, have been shown to be effective for the regioselective nitration of related compounds like fluorotoluenes, offering the advantages of easier separation and catalyst recycling. rsc.org Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can also be employed to facilitate the nitration of phenols using dilute nitric acid, which is a milder and safer alternative to concentrated acids. acs.orgacs.orgresearchgate.net The use of metal nitrates, such as zirconyl nitrate or bismuth nitrate, in the presence of an acid catalyst is another effective method for the nitration of phenolic compounds. researchgate.netdergipark.org.tr

The choice of solvent is also critical. While nitration can be carried out in the absence of a solvent, the use of a suitable solvent can improve solubility, heat transfer, and selectivity. For the nitration of phenols, solvents like dichloromethane or chloroform (B151607) are often used. researchgate.netnih.gov The use of fluorinated alcohols as solvents has been shown to have a remarkable effect on certain C-H functionalization reactions, and their potential in the nitration of fluorinated phenols could be an area for further investigation. quora.com

Table 1: Catalyst Systems for Nitration of Substituted Phenols

| Catalyst System | Substrate Example | Key Advantages |

| H₂SO₄/HNO₃ | 2-Fluoro-5-methylphenol | Readily available, strong nitrating agent |

| Solid Acid Catalysts (e.g., H-beta, MoO₃/SiO₂) | Fluorotoluenes | High regioselectivity, catalyst recyclability, environmentally cleaner |

| Phase-Transfer Catalysts (e.g., TBAB) with dilute HNO₃ | Phenols | Milder reaction conditions, improved safety |

| Metal Nitrates (e.g., Zirconyl Nitrate) | Phenolic Compounds | High efficiency and regioselectivity |

Temperature and Pressure Influence on Selectivity

Temperature is a crucial parameter in nitration reactions. These reactions are typically exothermic, and careful temperature control is necessary to prevent runaway reactions and the formation of undesirable by-products, such as dinitrated or oxidized species. vapourtec.comgoogle.com Nitration of phenols is often carried out at low temperatures, typically between 0 and 20 °C, to enhance selectivity. quora.combyjus.com For instance, the nitration of phenol with dilute nitric acid is conducted at a low temperature of 298 K (25 °C). byjus.com Increasing the temperature can lead to a higher degree of nitration, which may not be desirable if the mono-nitro product is the target. quora.com

While most nitration reactions are conducted at atmospheric pressure, the use of continuous flow reactors allows for precise control over both temperature and pressure. vapourtec.com This can lead to improved safety and selectivity, especially for highly exothermic reactions.

Table 2: Influence of Temperature on Nitration Selectivity

| Temperature Range | Expected Outcome |

| 0 - 10 °C | Higher selectivity for mono-nitration, reduced by-product formation. |

| 20 - 40 °C | Increased reaction rate, potential for decreased selectivity. |

| > 50 °C | Higher risk of di-nitration and oxidation by-products. |

Purification Techniques for Academic Synthesis

The purification of the final product, this compound, is essential to obtain a compound of high purity for subsequent applications or characterization. Common purification techniques employed in an academic setting include crystallization, column chromatography, and steam distillation.

Crystallization is a primary method for purifying solid organic compounds. The crude product can be dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of crystals of the pure compound while impurities remain in the mother liquor. The choice of solvent is critical for effective purification. For nitrophenols, a mixture of water and an organic solvent is often used. google.com

Complex-assisted crystallization is an advanced technique that can enhance the purification of nitrophenol isomers. By adding a complexing agent, the incorporation of impurities into the crystal lattice of the desired product can be prevented. rsc.org

Column chromatography is a versatile technique for separating mixtures of compounds based on their differential adsorption to a stationary phase. For the separation of nitrophenol isomers, silica (B1680970) gel is commonly used as the stationary phase, and a mixture of non-polar and moderately polar solvents, such as hexanes and ethyl acetate or dichloromethane, is used as the mobile phase. wpmucdn.comukessays.com The polarity of the eluent can be gradually increased to elute compounds of increasing polarity.

Steam distillation can be used to separate volatile compounds from non-volatile ones. In the case of nitrophenols, ortho-isomers are often steam-volatile due to intramolecular hydrogen bonding, while para-isomers are less volatile due to intermolecular hydrogen bonding. byjus.comncerthelp.com This difference in volatility can be exploited for their separation.

Table 3: Common Purification Techniques for Nitrophenols

| Purification Technique | Principle | Application for this compound |

| Crystallization | Difference in solubility between the product and impurities at different temperatures. | Primary purification of the crude solid product. |

| Complex-Assisted Crystallization | Selective complexation of impurities to prevent their co-crystallization. | High-purity applications where isomeric impurities are a concern. |

| Column Chromatography | Differential adsorption of compounds onto a stationary phase. | Separation from unreacted starting materials and isomeric by-products. |

| Steam Distillation | Separation based on the volatility of the compound in the presence of steam. | Potential separation from a less volatile para-isomer if formed. |

Advanced Spectroscopic and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and probing the vibrational modes of the molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For 2-Fluoro-6-methyl-4-nitrophenol, the key functional groups are the hydroxyl (-OH), nitro (-NO₂), methyl (-CH₃), and carbon-fluorine (C-F) groups, along with the aromatic ring.

The FT-IR spectrum is expected to show a broad absorption band for the O-H stretching vibration, typically in the range of 3200-3600 cm⁻¹. The presence of intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitro group would likely shift this band to a lower wavenumber and broaden it. The C-H stretching vibrations of the methyl group and the aromatic ring are anticipated to appear around 2900-3100 cm⁻¹.

The nitro group gives rise to two characteristic strong absorption bands: an asymmetric stretching vibration (νas) typically between 1500-1570 cm⁻¹ and a symmetric stretching vibration (νs) between 1300-1370 cm⁻¹. The aromatic C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ region. The C-F stretching vibration is expected to produce a strong band in the 1200-1300 cm⁻¹ region. In-plane and out-of-plane bending vibrations for C-H and O-H bonds will appear at lower frequencies in the fingerprint region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 3200 - 3500 (Broad) | Hydroxyl (-OH) |

| Aromatic C-H Stretch | 3050 - 3150 | Aromatic Ring |

| Aliphatic C-H Stretch | 2870 - 2960 | Methyl (-CH₃) |

| Asymmetric NO₂ Stretch | 1510 - 1550 | Nitro (-NO₂) |

| Aromatic C=C Stretch | 1450 - 1600 | Aromatic Ring |

| Symmetric NO₂ Stretch | 1330 - 1360 | Nitro (-NO₂) |

| C-F Stretch | 1210 - 1280 | Carbon-Fluorine |

| C-O Stretch | 1180 - 1250 | Phenolic C-O |

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. The symmetric stretching vibration of the nitro group is expected to be a very strong and characteristic band in the Raman spectrum, typically appearing around 1330-1350 cm⁻¹. sigmaaldrich.com Aromatic ring stretching vibrations, especially the ring "breathing" mode, are also strong Raman scatterers and are expected in the 990-1010 cm⁻¹ region.

The C-F bond, while strongly absorbing in the IR, may show a weaker band in the Raman spectrum. The vibrations of the methyl group and the aromatic C-H bonds will also be present but may be less intense than the nitro and ring breathing modes. Analysis of related nitrophenol isomers shows characteristic Raman peaks that can help in identification. sigmaaldrich.com

A detailed assignment involves correlating every observed band in the FT-IR and Raman spectra to a specific molecular vibration. For this compound, the assignments are predicted based on data from similar molecules like 2-nitrophenol (B165410) and 4-nitrophenol (B140041). longdom.orgresearchgate.net

O-H Vibrations: A broad FT-IR band around 3300 cm⁻¹ is assigned to the O-H stretching mode, likely influenced by intramolecular hydrogen bonding with the ortho-nitro group.

C-H Vibrations: Aromatic C-H stretching modes are expected above 3000 cm⁻¹, while the symmetric and asymmetric stretching of the methyl group would appear just below 3000 cm⁻¹.

NO₂ Vibrations: The asymmetric stretch is a strong band in the FT-IR spectrum around 1530 cm⁻¹, while the symmetric stretch is a prominent feature in both the FT-IR and Raman spectra around 1340 cm⁻¹. sigmaaldrich.com

Aromatic Ring Vibrations: Multiple bands between 1400 cm⁻¹ and 1600 cm⁻¹ correspond to C=C stretching vibrations within the benzene (B151609) ring. A strong, sharp band around 1000 cm⁻¹ in the Raman spectrum is characteristic of the trigonal ring breathing mode.

C-F and C-O Vibrations: A strong absorption in the FT-IR spectrum between 1210-1280 cm⁻¹ is attributable to the C-F stretch. The phenolic C-O stretching vibration is expected in a similar region, often coupled with other vibrations.

Overtones and combination bands, which are weaker absorptions at higher frequencies, may also be observed but are generally less useful for primary structural elucidation than the fundamental vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.

The ¹H NMR spectrum provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. In this compound, there are three distinct types of protons: the phenolic -OH proton and two aromatic protons.

The chemical shift of the phenolic proton is highly variable and depends on concentration, solvent, and temperature; it is expected to appear as a broad singlet significantly downfield, potentially between 10.0 and 11.0 ppm, due to the deshielding effects of the aromatic ring and hydrogen bonding with the nitro group.

The two remaining protons are on the aromatic ring at positions 3 and 5. The proton at C3 is ortho to the fluorine and meta to the nitro group. The proton at C5 is ortho to the nitro group and meta to the fluorine. The strong electron-withdrawing nature of the nitro group will deshield the adjacent proton at C5, causing it to appear further downfield than the proton at C3. The fluorine atom will also influence the chemical shifts and will cause splitting (coupling) of the signals of nearby protons. The methyl group protons will appear as a sharp singlet in the upfield region, typically around 2.2-2.5 ppm.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| -OH | 10.0 - 11.0 | Broad Singlet | N/A |

| Aromatic H (C5-H) | 8.0 - 8.2 | Doublet of Doublets | J(H-H) ≈ 3 Hz, J(H-F) ≈ 7-9 Hz |

| Aromatic H (C3-H) | 7.2 - 7.4 | Doublet of Doublets | J(H-H) ≈ 3 Hz, J(H-F) ≈ 9-11 Hz |

| -CH₃ | 2.3 - 2.5 | Singlet | N/A |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, all seven carbon atoms are chemically non-equivalent and should produce seven distinct signals.

The chemical shifts are heavily influenced by the substituents on the aromatic ring. The carbon atom attached to the hydroxyl group (C1) and the carbon attached to the fluorine atom (C2) will show large downfield shifts. The C-F coupling will also be evident, with the C2 signal appearing as a large doublet. The carbon bearing the nitro group (C4) will also be significantly deshielded. The methyl carbon will appear at a characteristic upfield chemical shift.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Key Influences |

|---|---|---|

| C1 (-OH) | 150 - 155 | Attached to -OH, ortho to -F and -CH₃ |

| C2 (-F) | 152 - 158 (d, ¹JCF ≈ 240-250 Hz) | Attached to -F, ortho to -OH |

| C3 | 115 - 120 (d, ²JCF ≈ 20-25 Hz) | Ortho to -F |

| C4 (-NO₂) | 140 - 145 | Attached to -NO₂ |

| C5 | 125 - 130 | Meta to -F and -OH |

| C6 (-CH₃) | 130 - 135 | Attached to -CH₃ |

| -CH₃ | 15 - 20 | Methyl Group |

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful tool for analyzing the local electronic environment of the fluorine atom in this compound. The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it highly sensitive to NMR detection.

The chemical shift of the fluorine atom is highly sensitive to the electron-donating and electron-withdrawing effects of the substituents on the aromatic ring. In this compound, the fluorine atom is positioned ortho to both a hydroxyl group and a methyl group, and para to a nitro group. The interplay of these groups will influence the electron density around the fluorine nucleus, and thus its chemical shift. For comparison, the ¹⁹F NMR chemical shift of the related compound 1-fluoro-4-nitrobenzene (B44160) is approximately -108 ppm relative to a standard. The presence of the methyl and hydroxyl groups in this compound would be expected to cause a shift in this value.

Furthermore, coupling between the ¹⁹F nucleus and neighboring ¹H nuclei (protons on the aromatic ring and the methyl group) would result in splitting of the ¹⁹F NMR signal, providing valuable information about the through-bond connectivity. The magnitude of these coupling constants (J-values) can help confirm the substitution pattern of the aromatic ring.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complex Elucidation

To unambiguously assign the proton and carbon signals and to elucidate the complete bonding network of this compound, a suite of two-dimensional NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show correlations between the protons on the aromatic ring, helping to establish their relative positions. It would also confirm the coupling between the methyl protons and any adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum corresponds to a C-H bond. This allows for the direct assignment of the carbon signals for the aromatic CH groups and the methyl group.

| 2D NMR Technique | Information Provided | Expected Correlations for this compound |

| COSY | ¹H-¹H scalar couplings | Correlations between aromatic protons. |

| HSQC | Direct ¹H-¹³C correlations | Cross-peaks for each CH group (aromatic and methyl). |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Correlations from methyl protons to C1, C2, and C6. Correlations from aromatic protons to adjacent and geminal carbons. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the spectrum is dominated by the chromophoric nitrophenol system.

Electronic Absorption Characteristics and Chromophore Analysis

The primary chromophore in this compound is the nitrophenol moiety. The UV-Vis spectrum is expected to show characteristic absorption bands arising from π → π* and n → π* electronic transitions. The nitro group (-NO₂) and the hydroxyl group (-OH) are strong auxochromes that significantly influence the position and intensity of these absorption bands. The fluorine and methyl groups will have a smaller, but measurable, effect on the absorption maxima.

For the parent compound, p-nitrophenol, in a neutral aqueous solution, an absorption maximum (λmax) is observed around 317 nm. researchgate.netresearchgate.net This is attributed to the π → π* transition of the benzene ring conjugated with the nitro group. A similar absorption profile is anticipated for this compound, with potential shifts in the λmax due to the electronic effects of the additional substituents.

Solvent Effects on UV-Vis Spectra

The position of the absorption maxima in the UV-Vis spectrum of this compound is expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. wikipedia.org In polar solvents, hydrogen bonding interactions with the hydroxyl and nitro groups can stabilize the ground and excited states to different extents, leading to shifts in the absorption wavelength.

For nitrophenols, a bathochromic (red) shift is often observed with increasing solvent polarity. This is because the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. A systematic study in a range of solvents with varying polarities would provide valuable information about the nature of the electronic transitions and the solute-solvent interactions.

| Solvent Property | Expected Effect on λmax | Rationale |

| Increasing Polarity | Bathochromic shift (to longer wavelengths) | Stabilization of the more polar excited state. |

| Hydrogen Bond Donating | Potential for specific interactions with -OH and -NO₂ groups, leading to spectral shifts. | Formation of hydrogen bonds alters the energy levels of the ground and excited states. |

pH-Dependent Spectral Shifts and Ionization State Probing

The UV-Vis spectrum of this compound is highly dependent on the pH of the solution due to the acidic nature of the phenolic proton. In acidic to neutral solutions, the compound exists predominantly in its protonated (phenol) form. In basic solutions, the hydroxyl group is deprotonated to form the phenolate (B1203915) anion.

This deprotonation results in a significant change in the electronic structure of the chromophore. The phenolate anion is a much stronger electron-donating group than the hydroxyl group, leading to a more extended π-conjugated system. This causes a pronounced bathochromic shift in the absorption maximum. For p-nitrophenol, the λmax shifts from around 317 nm in acidic solution to approximately 400 nm in basic solution, corresponding to the formation of the p-nitrophenolate ion. researchgate.netresearchgate.net A similar dramatic color change and spectral shift are expected for this compound upon deprotonation.

The presence of an isosbestic point, a wavelength at which the molar absorptivity of the protonated and deprotonated forms are equal, would be indicative of a two-component equilibrium. researchgate.net By monitoring the absorbance at different pH values, the pKa of the phenolic proton can be determined.

X-ray Crystallography

While spectroscopic methods provide valuable information about the connectivity and electronic structure, X-ray crystallography offers the most definitive and high-resolution data on the three-dimensional arrangement of atoms in the solid state. A successful single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles.

This data would unequivocally confirm the substitution pattern on the benzene ring and reveal details about intermolecular interactions, such as hydrogen bonding and π-stacking, in the crystal lattice. These interactions are crucial for understanding the solid-state properties of the compound. For instance, hydrogen bonding between the hydroxyl group of one molecule and the nitro group of a neighboring molecule is a common motif in the crystal structures of nitrophenols. The crystal structure of the related compound 2-methyl-4-nitrophenol (B1582141) shows intermolecular O-H···O and C-H···O interactions that link the molecules into a three-dimensional network. researchgate.net

of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific experimental data from single-crystal X-ray diffraction studies for the compound this compound has been found. Consequently, a detailed analysis of its solid-state molecular structure, including precise bond lengths, bond angles, dihedral angles, and the specifics of its hydrogen bonding networks and supramolecular architecture, cannot be provided at this time.

The absence of this information in the public domain, including major chemical suppliers and structural databases, prevents a scientifically accurate discussion on the following topics for this specific molecule:

Supramolecular Architecture in the Crystalline State

While general principles of structural chemistry and the known effects of nitro, fluoro, and methyl substituents on the phenol (B47542) ring can offer a theoretical estimation of its properties, any such discussion would be speculative and would not meet the requirement for an article based on detailed, published research findings for the specified compound.

For context, the structural analysis of closely related nitrophenol derivatives reveals common motifs. For instance, the presence of a hydroxyl group and a nitro group ortho to each other often leads to the formation of a strong intramolecular hydrogen bond. This can influence the compound's physical properties and molecular packing in the crystalline state. The substitution pattern on the aromatic ring, including the presence of a fluorine atom and a methyl group, would further modulate these interactions through steric and electronic effects.

However, without experimental crystallographic data for this compound, any detailed structural description remains hypothetical. Researchers seeking to understand the precise solid-state structure of this compound would need to perform a single-crystal X-ray diffraction experiment.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules at the atomic level. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about molecular geometry, electronic properties, and spectra.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. For a molecule like 2-Fluoro-6-methyl-4-nitrophenol, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

Functionals such as B3LYP, which combine Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, are frequently used in conjunction with basis sets like 6-311++G(d,p). This level of theory has been shown to provide reliable descriptions for a range of organic molecules, including substituted phenols.

The electronic structure of this compound could be analyzed through various DFT-derived parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive.

For instance, in a related compound, 2-Methyl-4-nitrophenol (B1582141), DFT calculations have been used to understand its molecular structure and properties. sigmaaldrich.com Similar calculations for this compound would elucidate the electronic influence of the fluorine atom in addition to the methyl and nitro groups.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT is an extension of DFT that can predict the electronic absorption spectra (UV-Vis spectra) of molecules. It calculates the energies of electronic transitions from the ground state to various excited states.

These calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as n → π* or π → π* transitions. For substituted nitrophenols, the positions of the nitro, methyl, and fluoro groups on the benzene (B151609) ring would significantly influence the absorption spectrum. Comparing the calculated spectrum with experimental data is a standard method for validating the computational approach. Studies on other nitroaromatic compounds have successfully used TD-DFT to interpret their UV-Vis spectra and understand their photophysical properties.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy for certain properties.

For a molecule like this compound, these high-level calculations could be used to benchmark the results obtained from DFT. They are particularly valuable for obtaining precise energies, bond lengths, and vibrational frequencies, which can be compared with high-resolution experimental data if available.

Molecular Dynamics and Conformation Analysis

While quantum chemical calculations typically focus on a single, static molecule, molecular dynamics (MD) simulations provide insights into the behavior of a molecule over time, including its flexibility and interactions.

Conformational Preferences and Energy Barriers

The presence of the hydroxyl and nitro groups in this compound allows for different rotational isomers, or conformers. The orientation of the O-H bond relative to the neighboring fluorine atom and the orientation of the nitro group relative to the ring are of particular interest.

MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature. Such analyses have been performed on other substituted phenols to understand their conformational landscapes.

Intramolecular Interactions and Stability (e.g., Hydrogen Bonding)

A key feature of this compound is the potential for intramolecular hydrogen bonding. A hydrogen bond could form between the hydrogen of the hydroxyl group and an oxygen atom of the nitro group, or potentially with the fluorine atom.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and distribution of these orbitals determine the molecule's ability to donate or accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions.

Table 1: Calculated HOMO-LUMO Energy Gaps for Related Phenolic Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| 4-Nitrophenol (B140041) | HF/DFT/B3YLP/6-311+G | - | - | 3.76 | researchgate.net |

| 2,6-dichloro-4-fluoro phenol (B47542) | DFT/B3LYP/6-311+G(d,p) | - | - | - | jst.go.jp |

Note: Specific HOMO and LUMO energy values for 2,6-dichloro-4-fluoro phenol were not provided in the search result.

Global reactivity descriptors, such as electrophilicity (ω) and nucleophilicity (ε), derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. The electrophilicity index quantifies the ability of a molecule to accept electrons, while nucleophilicity describes its electron-donating capacity.

Spectroscopic Property Prediction and Validation

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model and accurate assignment of spectral features.

Theoretical calculations, particularly using Density Functional Theory (DFT), can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. These calculations provide a detailed understanding of the vibrational modes of the molecule.

For related compounds like 2,4,6-trinitrotoluene, theoretical calculations at the B3LYP/6-311+G** level have shown good agreement with experimental FTIR and Raman spectra, aiding in the assignment of vibrational modes, especially those of the nitro groups. researchgate.net Similarly, studies on other substituted nitrophenols have demonstrated the utility of DFT calculations in interpreting their vibrational spectra. researchgate.net The characteristic vibrations of the nitro group (asymmetric and symmetric stretching), the hydroxyl group (O-H stretching and bending), the C-F bond, and the methyl group in this compound could be precisely assigned through such theoretical analyses. The comparison between calculated and experimental spectra is crucial for confirming the molecular structure and understanding the intramolecular interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) have become an important adjunct to experimental NMR. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.

Studies on substituted phenols have shown that theoretical calculations can accurately predict ¹H and ¹³C NMR chemical shifts. oup.comnih.gov For phenols, the chemical shift of the hydroxyl proton is particularly sensitive to hydrogen bonding and the electronic effects of the substituents. nih.gov In this compound, the chemical shifts of the aromatic protons, the methyl protons, and the hydroxyl proton would be influenced by the electronic environment created by the fluoro and nitro substituents. Theoretical predictions can help in the unambiguous assignment of the observed NMR signals and provide insights into the electronic structure and conformation of the molecule. mdpi.com

Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizability are of great interest for applications in non-linear optics (NLO), which have uses in technologies like optical switching and frequency conversion. Organic molecules with donor-π-acceptor (D-π-A) structures often exhibit significant NLO properties.

The this compound molecule possesses electron-donating (hydroxyl and methyl) and electron-withdrawing (nitro) groups attached to a π-conjugated system (the benzene ring), which is a prerequisite for potential NLO activity. The charge transfer from the donor to the acceptor part of the molecule under an external electric field gives rise to a large change in dipole moment and high hyperpolarizability. Theoretical calculations can predict the first hyperpolarizability (β), a measure of the NLO response of a molecule. Studies on similar nitro-aromatic compounds have shown that they can possess significant NLO properties. jst.go.jpnih.gov Computational investigations of this compound would be valuable in assessing its potential as an NLO material.

Design Principles for Enhanced NLO Response

The design of organic molecules with large NLO responses is guided by several well-established principles, many of which are relevant to the structure of this compound.

Donor-π-Acceptor (D-π-A) Architecture: This is the most fundamental design principle for second-order NLO materials. nih.gov The molecule should possess an electron-donating group and an electron-accepting group linked by a π-conjugated bridge. In this compound, the hydroxyl group (-OH) and the methyl group (-CH₃) act as donors, the nitro group (-NO₂) is a strong acceptor, and the benzene ring serves as the π-bridge.

Intramolecular Charge Transfer (ICT): An efficient ICT from the donor to the acceptor upon photoexcitation is crucial for a large first hyperpolarizability (β). arabjchem.orgnih.gov The energy difference between the ground state and the charge-transfer excited state is a key parameter; a smaller energy gap generally leads to a larger β value. The substitution pattern in this compound is set up to facilitate this charge transfer.

Strength of Donor and Acceptor Groups: The magnitude of the NLO response is directly related to the strength of the electron-donating and electron-accepting groups. frontiersin.organalis.com.my The nitro group is one of the strongest electron acceptors used in NLO chromophores. The hydroxyl group is a moderately strong donor.

Nature of the π-Conjugated Bridge: The length and nature of the π-bridge influence the efficiency of the ICT. nih.govnih.gov Aromatic rings like benzene are common and effective π-bridges.

Chemical Reactivity and Mechanistic Studies

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SₑAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The rate and position of this substitution are heavily influenced by the existing substituents on the ring. lumenlearning.com

Further electrophilic substitution, such as nitration or halogenation, on the 2-fluoro-6-methyl-4-nitrophenol ring would occur at the remaining unsubstituted carbon atoms, C3 and C5. The final position of the incoming electrophile (regioselectivity) is determined by the cumulative directing effects of the four existing groups.

Directing Effects: The hydroxyl, methyl, and fluoro groups are ortho, para-directors, while the nitro group is a meta-director. unizin.orglibretexts.org

-OH (at C1): Directs towards the already substituted C2, C4, and C6 positions.

-F (at C2): Directs towards the substituted C6 position and the open C3 position.

-NO₂ (at C4): Directs towards the open C3 and C5 positions.

-CH₃ (at C6): Directs towards the substituted C2 position and the open C5 position.

Considering these influences, an incoming electrophile would be directed to either C3 or C5. The powerful activating and directing influence of the hydroxyl and methyl groups would strongly favor substitution at the positions ortho and para to them. The methyl group at C6 directs to the open C5 position. Conversely, the fluorine atom directs to the C3 position. The nitro group directs to both C3 and C5. Given that the ring is generally deactivated, forcing conditions would be necessary for reactions like nitration or halogenation. libretexts.org The regiochemical outcome would likely be a mixture of 3- and 5-substituted products, with the precise ratio depending on the specific reaction conditions and the nature of the electrophile.

Substituents can be classified as either activating (increasing the reaction rate compared to benzene) or deactivating (decreasing the reaction rate). wikipedia.org Activating groups donate electron density to the ring, making it more nucleophilic, while deactivating groups withdraw electron density. lumenlearning.com

The substituents on this compound have competing effects:

Activating Groups: The hydroxyl (-OH) group is a powerful activator, increasing the rate of nitration by a factor of 1000 compared to benzene (B151609). lumenlearning.comunizin.org The methyl (-CH₃) group is a weaker activator. libretexts.org Both groups donate electron density primarily through resonance (-OH) and induction (-CH₃).

Deactivating Groups: The nitro (-NO₂) group is a strong deactivating group, withdrawing electron density through both resonance and inductive effects, making the ring over 10 million times less reactive than benzene. lumenlearning.comunizin.org Halogens like fluorine (-F) are also deactivating due to their strong inductive electron withdrawal, despite being ortho, para-directing. unizin.orglibretexts.org

The net effect is a significant deactivation of the aromatic ring. The strong deactivating properties of the nitro and fluoro groups likely outweigh the activating effects of the hydroxyl and methyl groups, making further electrophilic substitution challenging to achieve.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

| -OH | 1 | Resonance Donor, Inductive Withdrawer | Strongly Activating | ortho, para |

| -F | 2 | Inductive Withdrawer, Resonance Donor | Weakly Deactivating | ortho, para |

| -NO₂ | 4 | Resonance and Inductive Withdrawer | Strongly Deactivating | meta |

| -CH₃ | 6 | Inductive Donor | Weakly Activating | ortho, para |

Phenolic Reactivity

The hydroxyl group at C1 imparts characteristic phenolic reactivity, which is modulated by the other ring substituents.

O-Alkylation and O-Acylation: The hydroxyl group can act as a nucleophile, particularly after deprotonation to the more nucleophilic phenoxide. It can undergo O-alkylation (e.g., in the Williamson ether synthesis) to form ethers and O-acylation with acyl halides or anhydrides to form esters. While the electron-withdrawing groups on the ring decrease the nucleophilicity of the corresponding phenoxide, these standard transformations remain important synthetic pathways.

Acidity and Proton Transfer Processes

The acidity of a phenol (B47542) is determined by the stability of the corresponding phenoxide ion formed upon deprotonation. Electron-withdrawing groups on the aromatic ring increase acidity by delocalizing the negative charge of the phenoxide ion, while electron-donating groups decrease acidity.

In this compound, the nitro group at the para position is a strong electron-withdrawing group through both inductive and resonance effects, which significantly stabilizes the phenoxide ion and thus increases the acidity of the phenolic proton. byjus.com The fluorine atom at the ortho position also exerts a strong electron-withdrawing inductive effect, further enhancing the acidity. Conversely, the methyl group at the ortho position is electron-donating, which slightly counteracts the effects of the nitro and fluoro groups.

The presence of ortho substituents can also lead to intramolecular hydrogen bonding. In the case of o-nitrophenol, intramolecular hydrogen bonding between the hydroxyl and nitro groups has been a subject of studies on excited-state intramolecular proton transfer (ESIPT). illinois.eduillinois.edu For this compound, similar intramolecular interactions might influence its proton transfer dynamics. The transfer of a proton from the hydroxyl group to a base is a fundamental process, and its equilibrium can be influenced by the presence of metal ions in non-aqueous solvents, which can stabilize the resulting phenolate (B1203915) ion. epa.gov

Table 1: Expected Effects of Substituents on the Acidity of this compound

| Substituent | Position | Electronic Effect | Expected Impact on Acidity |

| Nitro (-NO₂) | 4 (para) | Strong electron-withdrawing (inductive and resonance) | Increases acidity |

| Fluoro (-F) | 2 (ortho) | Strong electron-withdrawing (inductive) | Increases acidity |

| Methyl (-CH₃) | 6 (ortho) | Electron-donating (hyperconjugation and inductive) | Decreases acidity |

Oxidation Reactions and Radical Formation

The oxidation of nitrophenols can proceed through various mechanisms, often involving the formation of radical species. The presence of the electron-rich phenolic ring makes it susceptible to attack by oxidizing agents. Studies on the oxidation of p-nitrophenol have shown that it can be initiated by hydroxyl radicals (•OH), leading to the formation of various intermediates. acs.orgresearchgate.netnih.gov

For this compound, oxidation is expected to be initiated by the attack of an oxidizing species, such as a hydroxyl radical, on the aromatic ring. The positions of the substituents will direct this attack. The hydroxyl group activates the ring towards electrophilic attack, particularly at the ortho and para positions. However, in this molecule, these positions are already substituted. Therefore, the oxidation may proceed via different pathways, potentially involving the displacement of a substituent or addition to the ring followed by rearrangement. The formation of phenoxy radicals is a common step in the oxidation of phenols. nih.gov The subsequent reactions of this radical can lead to a variety of products. The oxidation of p-nitrosophenol to p-nitrophenol has been studied, though a proposed nitrodenitrosation mechanism was found to be unlikely. rsc.org

Thermal Decomposition and Stability

The thermal stability of nitroaromatic compounds is a critical aspect of their chemistry, particularly for those with multiple nitro groups. Decomposition is often an exothermic process that can lead to runaway reactions. wikipedia.org

Decomposition Pathways and Gaseous Products

The thermal decomposition of nitroaromatic compounds typically involves the cleavage of the C-NO₂ bond as a primary step. dtic.mil However, other pathways, such as nitro-nitrite isomerization, can also occur. researchgate.net A study on the thermal decomposition of 4-nitro-2,6-di-t-butylphenol provides some insights into the potential behavior of substituted nitrophenols. rsc.org The gaseous products from the decomposition of nitroaromatics can include oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO₂). wikipedia.org The specific products formed from this compound would depend on the precise decomposition mechanism and the reaction conditions.

Influence of Substituents on Thermal Stability

Table 2: Expected Influence of Substituents on the Thermal Stability of this compound

| Substituent | Electronic Effect | Expected Impact on Thermal Stability |

| Nitro (-NO₂) | Electron-withdrawing | Decreases stability |

| Fluoro (-F) | Electron-withdrawing | Likely decreases stability |

| Methyl (-CH₃) | Electron-donating | May slightly increase stability |

Photochemical Reactions

Nitrophenols are known to be photochemically active and can undergo various reactions upon absorption of light. These reactions are relevant in atmospheric chemistry, as nitrophenols are components of brown carbon. acs.org

Photooxidation and Photodegradation Pathways

The photooxidation and photodegradation of nitrophenols often involve the generation of highly reactive species such as hydroxyl radicals. pnas.orgresearchgate.net Studies on 4-nitrophenol (B140041) have shown that its degradation can be enhanced by photocatalysts like TiO₂. nih.govfrontiersin.org The degradation pathways can lead to the formation of various intermediates, including other phenolic compounds, carboxylic acids, and eventually mineralization to CO₂, water, and inorganic ions. researchgate.netresearchgate.net The initial steps in the photodegradation of p-nitrophenol can involve denitration. nih.gov The photochemistry of p-nitrophenol in aqueous solution has been shown to involve efficient recovery of the ground state through competing pathways of internal conversion and intersystem crossing followed by excited-state proton transfer. acs.org For this compound, similar photo-induced processes are expected, with the specific pathways and products being influenced by the substitution pattern on the aromatic ring. The presence of the methyl and fluoro groups will affect the electronic properties and steric accessibility of different sites on the molecule, thereby influencing the course of the photochemical reactions.

Photophysical Properties and Excited State Chemistry

The photophysical behavior of nitrophenols is characterized by the interplay of several excited-state processes, including absorption of light, intramolecular proton transfer, intersystem crossing to triplet states, and subsequent chemical reactions.

Upon absorption of ultraviolet (UV) light, 2-nitrophenol (B165410) is promoted to an electronically excited singlet state (S₁). The absorption spectrum of 2-nitrophenol shows distinct bands, with the lowest energy absorption corresponding to the S₀ → S₁ transition. rsc.org For 2-nitrophenol, this transition is observed around 351 nm and is attributed to a charge-transfer process from the phenol to the nitro group. rsc.org

Following excitation, a key process in ortho-nitrophenols is Excited-State Intramolecular Proton Transfer (ESIPT). This ultrafast process involves the transfer of the acidic phenolic proton to the oxygen of the ortho-nitro group, forming an aci-nitro isomer. This process is often followed by non-radiative decay back to the ground state or intersystem crossing (ISC) to the triplet manifold.

Intersystem crossing from the excited singlet state (S₁) to a triplet state (T₁) is a significant pathway for nitrophenols. rsc.org Theoretical studies on 2-nitrophenol suggest that ISC can occur rapidly, often competing with other deactivation channels. rsc.org The triplet state is often implicated as the reactive intermediate in subsequent photochemical reactions. The lifetime of the triplet state of 2-nitrophenol has been measured to be 900 picoseconds in benzene. rsc.org

The excited states of nitrophenols, particularly the triplet state, can undergo various chemical reactions. One of the most notable is the photolysis leading to the formation of nitrous acid (HONO) and other radical species. This has implications for atmospheric chemistry, as nitrophenols can act as a photochemical source of these reactive species.

Due to the scarcity of specific experimental data for this compound, the following table presents photophysical data for the parent compound, 2-nitrophenol, which serves as a relevant proxy.

Interactive Data Table: Photophysical Properties of 2-Nitrophenol

| Property | Value | Solvent/Conditions | Reference |

| Absorption Maximum (λ_max) | 351 nm | General | rsc.org |

| Molar Absorptivity (ε) at λ_max | Data not available | ||

| Fluorescence Emission Maximum (λ_em) | Typically non-fluorescent or very weakly fluorescent | ||

| Fluorescence Quantum Yield (Φ_f) | Very low | ||

| Fluorescence Lifetime (τ_f) | Very short | ||

| Phosphorescence Emission Maximum (λ_p) | Data not available | ||

| Phosphorescence Quantum Yield (Φ_p) | Data not available | ||

| Triplet State Lifetime (τ_T) | 900 ps | Benzene | rsc.org |

| Intersystem Crossing Quantum Yield (Φ_ISC) | High (theoretical) | Gas Phase |

Derivatization and Analogues of 2 Fluoro 6 Methyl 4 Nitrophenol

Synthesis of Functionalized Derivatives

The functional groups on the 2-fluoro-6-methyl-4-nitrophenol ring—the hydroxyl, nitro, and methyl groups—can each be selectively targeted to create a variety of derivatives.

Esterification and Etherification of the Phenolic Hydroxyl

The phenolic hydroxyl group is a primary site for derivatization through esterification and etherification reactions.

Esterification: Phenols can be converted to esters through reaction with acylating agents like acyl chlorides or anhydrides. This reaction, known as O-acylation, proceeds via nucleophilic acyl substitution. ucalgary.ca The nucleophilicity of the phenolic oxygen can be enhanced by converting it to a phenoxide ion using a base, which then attacks the electrophilic carbonyl carbon of the acylating agent. For nitrophenols, the reactivity in acylation is influenced by the electronic effects of the substituents. Studies comparing the acylation of p-nitrophenol with its thiol analogue have shown that p-nitrophenol is slightly more reactive towards acetyl chloride in acetic acid. rsc.org While specific studies on this compound are not prevalent, the general principles of phenol (B47542) acylation apply. ucalgary.carsc.org

Etherification: The Williamson ether synthesis is a classic and widely used method for preparing ethers, including those from phenols. masterorganicchemistry.combyjus.comwikipedia.org The reaction involves the deprotonation of the phenol with a base (e.g., sodium hydroxide) to form a nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide in an SN2 reaction. masterorganicchemistry.comwikipedia.orgvaia.com For example, 4-nitrophenol (B140041) can be converted to 1-methoxy-4-nitrobenzene by reaction with sodium hydroxide (B78521) and methyl iodide. vaia.com This method is effective for producing both symmetrical and asymmetrical ethers and works best with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.combyjus.com High-temperature catalytic versions of the Williamson synthesis have also been developed for industrial-scale production of aromatic ethers like anisole. acs.org

Table 1: General Reactions for Esterification and Etherification of Phenols

| Reaction Type | Reagents | General Product | Mechanism |

| Esterification (O-Acylation) | Acyl Chloride (R-COCl) or Anhydride ((RCO)₂O), Base (optional) | Phenyl Ester | Nucleophilic Acyl Substitution |

| Etherification (Williamson) | Alkyl Halide (R'-X), Strong Base (e.g., NaOH, NaH) | Alkyl Aryl Ether | SN2 |

Reduction of the Nitro Group to Amino Functionality

The nitro group of this compound can be readily reduced to an amino group, yielding 4-amino-2-fluoro-6-methylphenol. This transformation is a critical step in the synthesis of many derivatives, including Schiff bases and other pharmacologically relevant molecules.

A variety of reducing agents and catalytic systems can be employed for the reduction of aromatic nitro compounds. Common methods include:

Catalytic Hydrogenation: This is a widely used industrial method. The reaction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni), under a hydrogen atmosphere. google.comgoogle.com The reaction conditions, including pressure and temperature, can be optimized to achieve high yields. For instance, the reduction of p-nitrophenol to p-aminophenol is often performed with a Pd/C catalyst. google.comgoogle.com

Metal/Acid Reduction: Historically, metals like iron, tin, or zinc in the presence of an acid (e.g., HCl) were used for nitro group reductions.

Sodium Borohydride (NaBH₄): In the presence of a suitable catalyst, NaBH₄ is an effective reducing agent for nitrophenols. chemijournal.comnih.gov The catalytic reduction of 4-nitrophenol to 4-aminophenol (B1666318) using NaBH₄ is a common model reaction to test the efficacy of new nanocatalysts. chemijournal.comnih.govresearchgate.netrsc.orgnih.gov The reaction progress can be easily monitored by UV-Vis spectroscopy, observing the disappearance of the 4-nitrophenolate (B89219) ion peak around 400 nm and the appearance of the 4-aminophenol peak near 300 nm. chemijournal.comnih.gov

The resulting aminophenol is a versatile intermediate for further synthesis.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent/System | Catalyst (if applicable) | Typical Conditions | Notes |

| H₂ Gas | Pd/C, PtO₂, Raney Ni | 1-100 atm H₂, Room Temp. to 100°C | Widely used, high efficiency, catalyst can be recycled. google.comgoogle.com |

| NaBH₄ | Au, Ag, Pd, Cu Nanoparticles | Aqueous solution, Room Temp. | Often used as a model reaction for catalysis studies. chemijournal.comnih.gov |

| Fe / HCl | N/A | Reflux | Classic method, often used in laboratory synthesis. |

| SnCl₂ / HCl | N/A | Acidic solution | Another common laboratory method. |

Modification of the Methyl Group

The methyl group attached to the aromatic ring can also be a site for functionalization, although this is generally less common than modifications to the hydroxyl or nitro groups. The primary reactions involving the methyl group are oxidation and halogenation.

Oxidation: A methyl group on an aromatic ring (a benzylic position) can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.org This reaction, known as side-chain oxidation, requires the benzylic carbon to have at least one hydrogen atom. libretexts.org The nitro group is generally stable under these oxidative conditions.

Halogenation: Free-radical halogenation can occur at the benzylic position under UV light or with radical initiators. youtube.comlibretexts.org Using reagents like N-bromosuccinimide (NBS) allows for selective bromination of the methyl group to form a bromomethyl derivative, which is a useful intermediate for further nucleophilic substitution reactions. youtube.com

Formation and Study of Schiff Bases and Other Condensation Products

The amino derivative, 4-amino-2-fluoro-6-methylphenol, is a key precursor for the synthesis of Schiff bases (also known as imines). Schiff bases are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. rsc.orgresearchgate.netrsc.orgresearchgate.netnih.gov These compounds are of significant interest due to their wide range of biological activities and their role as ligands in coordination chemistry. rsc.orgnih.gov

The synthesis typically involves refluxing the aminophenol with a substituted aldehyde in a suitable solvent, such as ethanol. researchgate.net The formation of the characteristic azomethine (-C=N-) group can be confirmed by spectroscopic methods like IR and NMR. researchgate.net A variety of Schiff bases can be generated by using different aldehydes, allowing for the tuning of their chemical and biological properties. For example, Schiff bases derived from 2-aminophenol (B121084) and various benzaldehydes have been synthesized and their metal complexes studied for their biological activities. researchgate.net Similarly, new Schiff bases have been efficiently synthesized from aminophenols and trimethinium salts. rsc.org The resulting compounds often exhibit interesting properties, including acting as chemosensors for metal ions. rsc.org

Synthesis of Isotopic Analogues for Mechanistic Probes (e.g., Deuterated Compounds)

Isotopic labeling is a powerful technique for elucidating reaction mechanisms and for use in metabolic studies. nih.govresearchgate.net For this compound, isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or oxygen-18 (¹⁸O) can be incorporated into the molecule.

Deuterium Labeling: Deuterium can be introduced at various positions. For example, the methyl group can be deuterated (CD₃) by using a deuterated starting material in the initial synthesis of the ring structure. Aromatic protons can sometimes be exchanged for deuterium under specific acidic or catalytic conditions.

Oxygen-18 Labeling: The phenolic oxygen can be labeled with ¹⁸O. It has been shown that phenols with ortho and/or para nitro groups can undergo facile exchange of the phenolic oxygen with ¹⁸O-labeled water in basic solutions. acs.orgacs.org This is a crucial consideration in mechanistic studies of ester or phosphate (B84403) hydrolysis, where the position of bond cleavage is determined by tracking this label. The exchange likely proceeds through the formation of a transient Meisenheimer complex. acs.org

Carbon-13/14 Labeling: Carbon isotopes can be incorporated into the aromatic ring itself, which is a more synthetically challenging but valuable approach for creating "core-labeled" compounds for use in pharmaceutical and metabolic studies. chemrxiv.org

These isotopically labeled analogues serve as mechanistic probes. For instance, the kinetic isotope effect (KIE) observed when a C-H bond is replaced with a C-D bond can provide evidence for the rate-determining step of a reaction. Similarly, ¹⁸O labeling helps to pinpoint bond cleavage events in hydrolysis reactions. acs.orgacs.org

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatographic methods are central to the separation and analysis of 2-Fluoro-6-methyl-4-nitrophenol from complex matrices. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and thermal stability, as well as the specific requirements of the analysis.

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. While direct analysis of underivatized nitrophenols by GC can be challenging due to interactions with active sites on the capillary column or injection port, which can decrease sensitivity, it is still a viable method. researchgate.net For instance, the PubChem database contains a GC-MS entry for 2-Fluoro-6-nitrophenol, indicating a top mass-to-charge ratio (m/z) peak of 157, which corresponds to its molecular weight. nih.gov

A Flame Ionization Detector (FID) can be used for the analysis of underivatized phenols. epa.gov However, for enhanced sensitivity and specificity, particularly in complex samples, a mass spectrometer (MS) is the preferred detector. GC-MS provides not only retention time data but also mass spectra, which offer a high degree of confidence in compound identification.

To overcome the challenges of analyzing underivatized phenols, derivatization is often employed to improve chromatographic performance. researchgate.net

For compounds that may not be suitable for GC due to low volatility or thermal instability, liquid chromatography is the method of choice. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of nitrophenols in various matrices. scientificlabs.co.ukmdpi.com

The development of an LC-MS/MS method for this compound would involve optimizing the mobile phase composition, column chemistry, and mass spectrometer parameters (such as ionization source and collision energies) to achieve the desired separation and sensitivity.

Derivatization is a chemical modification process used to convert a compound into a product with properties that are better suited for a particular analytical technique, such as GC. colostate.edu For phenols, derivatization is often performed to increase volatility, reduce adsorption in the GC system, and improve detector response. colostate.edu

Several derivatization reagents are suitable for phenols and could be applied to this compound:

Alkylation: This process replaces active hydrogens with an alkyl group, thereby reducing the polarity of the molecule. colostate.edu Diazomethane is a common reagent for the methylation of phenols, converting them into more volatile methyl ethers. epa.gov

Acylation: Fluorinated anhydrides can react with phenols to produce stable and highly volatile derivatives that are particularly suitable for detection by an Electron Capture Detector (ECD). gcms.czresearchgate.net

Silylation: Silylating agents can also be used to derivatize phenols, increasing their volatility for GC analysis. researchgate.net

Pentafluorobenzyl Bromide (PFBBr): This reagent is used to form pentafluorobenzyl ethers from phenols. These derivatives are highly responsive to ECD, making this a suitable method for trace-level analysis. epa.govsigmaaldrich.com

Perfluorooctanoyl Chloride: This reagent has been used for the derivatization of phenol (B47542), yielding a derivative with a strong molecular ion in the mass spectrum, which is beneficial for confirmation and quantification. nih.gov

The choice of derivatization reagent would depend on the specific requirements of the analysis, including the desired level of sensitivity and the available detection systems.

Table 1: Common Derivatization Reagents for Phenols

| Derivatization Reagent | Derivative Formed | Key Advantages |

| Diazomethane | Methyl ether | Increases volatility for GC analysis. |

| Fluorinated Anhydrides | Acyl derivatives | Produces stable and volatile derivatives suitable for ECD. gcms.czresearchgate.net |

| Silylating Agents | Silyl ethers | Increases volatility. |

| Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl ether | High response on ECD for trace analysis. epa.govsigmaaldrich.com |

| Perfluorooctanoyl Chloride | Perfluorooctanoyl ester | Produces a strong molecular ion for MS confirmation. nih.gov |

Electrochemical Methods for Detection

Electrochemical sensors offer a rapid, sensitive, and cost-effective alternative for the detection of nitrophenols. scispace.comrsc.org These methods are based on the electrochemical reduction or oxidation of the nitro group on a modified electrode surface. While specific electrochemical methods for this compound have not been extensively reported, the principles applied to other nitrophenols are likely transferable.

For instance, various modified glassy carbon electrodes have been developed for the sensitive detection of p-nitrophenol. frontiersin.orgrsc.orgnih.gov These modifications often involve the use of nanomaterials, such as graphene and gold nanoparticles, to enhance the electrocatalytic activity and increase the sensor's sensitivity and selectivity. rsc.org The electrochemical reduction of 4-nitrophenol (B140041) is a common analytical approach. scispace.com

Spectroscopic Methods for Trace Analysis

Spectroscopic techniques are valuable for the qualitative and quantitative analysis of chemical compounds. For this compound, UV-Visible spectroscopy and fluorescence spectroscopy could potentially be used for its detection, particularly at trace levels.